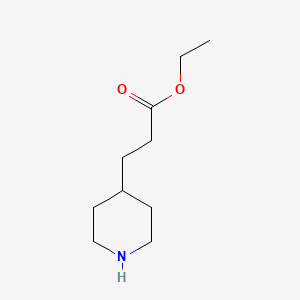

![molecular formula C7H11NO3 B1354025 2-[(Cyclobutylcarbonyl)amino]acetic acid CAS No. 604790-72-9](/img/structure/B1354025.png)

2-[(Cyclobutylcarbonyl)amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

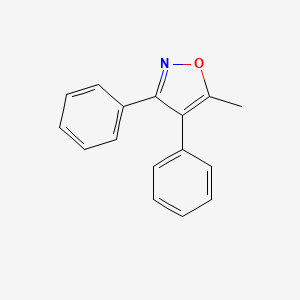

Molecular Structure Analysis

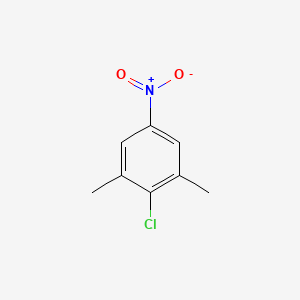

The molecular formula of 2-[(Cyclobutylcarbonyl)amino]acetic acid is C7H11NO3 . Its molecular weight is 157.16714 .Chemical Reactions Analysis

Amino acids, including 2-[(Cyclobutylcarbonyl)amino]acetic acid, undergo reactions characteristic of carboxylic acids and amines . These reactions are particularly important in linking amino acids together to form peptides and proteins .Scientific Research Applications

Bacterial Catabolism and Biotechnological Applications

A study on bacterial catabolism of indole-3-acetic acid (IAA) reveals the potential for understanding the microbial degradation and assimilation pathways of structurally related compounds. The iac/iaa gene clusters in bacteria are responsible for the catabolism of IAA, leading to the exploration of biotechnological applications, such as the use of IAA-degrading bacteria in treating pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).

Role in Fermented Beverages and Vinegar Production

Research on acetic acid bacteria (AAB) highlights their critical role in the production of vinegar and fermented beverages like kombucha, (water) kefir, and lambic beer. This suggests potential areas of interest for the application of related compounds in improving fermentation processes and understanding the metabolic pathways involved (Lynch et al., 2019).

Environmental and Industrial Applications

The pervaporation separation of water–acetic acid mixtures using polymeric membranes is an area of significant interest, indicating the potential for applications in industrial separation processes. This highlights the importance of understanding the properties of related compounds for environmental and industrial applications (Aminabhavi & Toti, 2003).

Pharmacological Potential

The pharmacological potential of compounds structurally or functionally related to 2-[(Cyclobutylcarbonyl)amino]acetic acid is evident in the study of N-acetylcysteine (NAC) in psychiatry. NAC's mechanisms of action include modulating glutamatergic, neurotropic, and inflammatory pathways, suggesting a wide range of potential applications for related compounds in treating psychiatric disorders (Dean, Giorlando, & Berk, 2011).

properties

IUPAC Name |

2-(cyclobutanecarbonylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6(10)4-8-7(11)5-2-1-3-5/h5H,1-4H2,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVSGQPWSIJBCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436305 |

Source

|

| Record name | GLYCINE, N-(CYCLOBUTYLCARBONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Cyclobutylcarbonyl)amino]acetic acid | |

CAS RN |

604790-72-9 |

Source

|

| Record name | GLYCINE, N-(CYCLOBUTYLCARBONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)

![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)

![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)